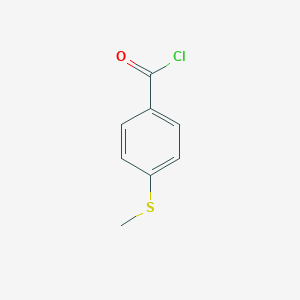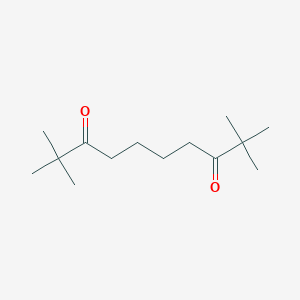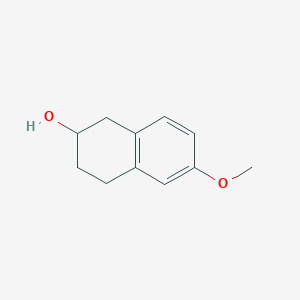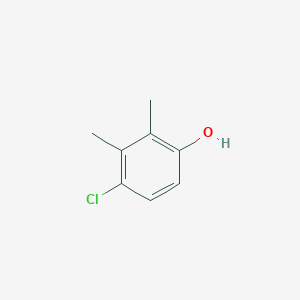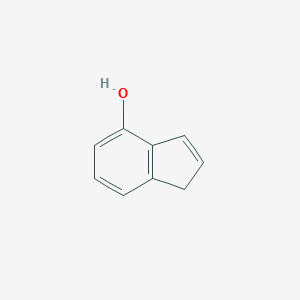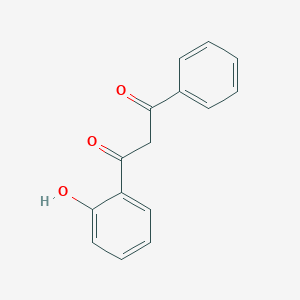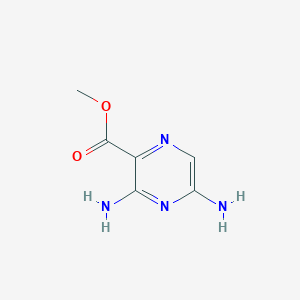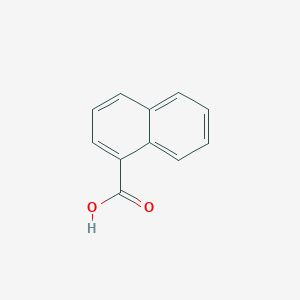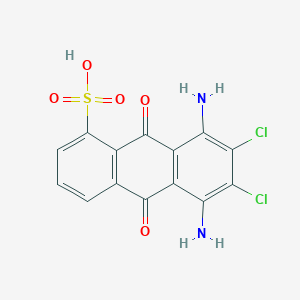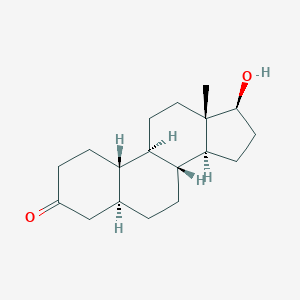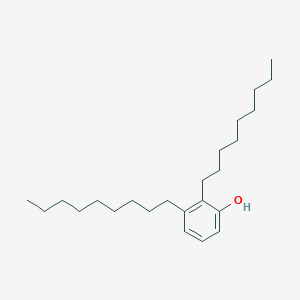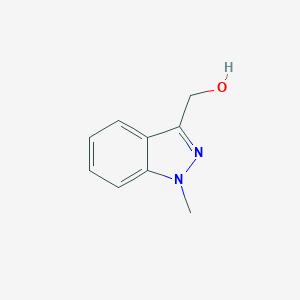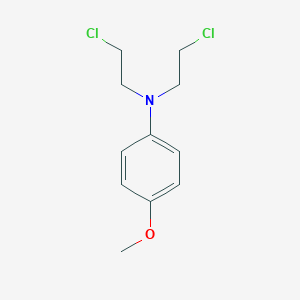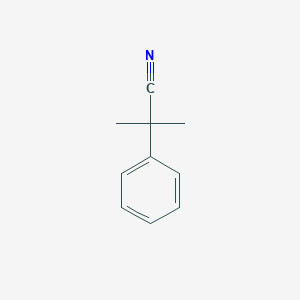
2-甲基-2-苯基丙腈
描述
Synthesis Analysis
The synthesis of polymers containing pseudohalide groups by cationic polymerization initiated by the system Lewis acid-2-azido-2-phenylpropane (APP) demonstrates the reactivity of similar compounds. Different Lewis acids can lead to the polymerization of 2-methylpropene, showing the potential of synthesizing specifically functionalized polymers through direct synthesis from the monomer (Chéradame et al., 1994).
Molecular Structure Analysis
The molecular structure of compounds related to 2-Methyl-2-phenylpropanenitrile, like (2E)-3-[4-(dimethylamino)phenyl]-2-nitroprop-2-enenitrile, shows zwitterionic nature in solid state, suggesting interesting electronic characteristics that could influence its chemical behavior and reactivity (Jasiński et al., 2016).
Chemical Reactions and Properties
The reaction mechanism involving 2-methylpropanenitrile shows the generation of stable [C4H6N]+ ions through significant molecular rearrangements, indicating complex chemical behavior and potential for diverse chemical transformations (Sarneel et al., 1982).
Physical Properties Analysis
The crystallographic analysis of related compounds like 1,3-Bis(2-cyanopropan-2-yl)-5-methylbenzene provides insights into the structural dimensions and interactions, such as weak C—H...π interactions, which could influence the physical properties of 2-Methyl-2-phenylpropanenitrile (Gomathi et al., 2019).
Chemical Properties Analysis
Studies on related compounds undergoing asymmetric radical reactions, such as the addition of sulfonyl chloride to 1-phenylpropene, highlight the potential stereoselectivity and reactivity of 2-Methyl-2-phenylpropanenitrile under catalytic conditions, suggesting its versatility in synthetic applications (Kameyama & Kamigata, 1989).
科学研究应用
合成含腈基季碳中心:
- 2-甲基-2-苯基丙腈作为一种高效、无毒的亲电性CN源,用于合成含腈基季碳中心。这种方法涉及热力学转腈化和阴离子中继策略,从烷基锂试剂的双官能基化中产生腈基产物 (Alazet, West, Patel, & Rousseaux, 2019)。
在制药生产中的催化作用:
- 该化合物用于苯乙腈的单甲基化,制备非甾体类抗炎药(NSAIDs)如凯托普芬、布洛芬和那普罗昔康的步骤。报道了一种新型催化剂,钾促进的镧-镁氧化物,用于这一目的 (Molleti & Yadav, 2017)。
在化学反应和合成中的作用:
- 它参与了二苯基硒氧亚甲基、亚胺和三苯基膦的硒氧化物的合成反应。这些反应产生各种产物,包括二苯基二硒化物 (TamagakiSeizo, HatanakaIsao, & TamuraKatsuyuki, 1976)。
- 它还在使用腈模板进行3-苯基丙酸和酚衍生物的间位C-H芳基化和甲基化反应中发挥作用 (Wan, Dastbaravardeh, Li, & Yu, 2013)。
在聚合物化学中的应用:
- 在聚合物化学领域,2-甲基-2-苯基丙腈用于合成聚(甲基丙烯酸)树脂,显示对分子量和复杂大分子结构的控制。这在使用3-(((2-氰基丙烷-2-基)氧)(环己基)氨基)-2,2-二甲基-3-苯基丙腈合成甲基丙烯酸同聚物中得到体现 (Ballard, Aguirre, Simula, Leiza, Es, & Asua, 2017)。
安全和危害
未来方向
2-Methyl-2-phenylpropanenitrile has been used as an efficient, non-toxic, electrophilic CN source for the synthesis of nitrile-bearing quaternary centers . This suggests potential future directions in the development of methods for the synthesis of nitrile-containing building blocks, which are of interest due to their utility as synthetic intermediates and their prevalence in pharmaceuticals .
属性
IUPAC Name |
2-methyl-2-phenylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-10(2,8-11)9-6-4-3-5-7-9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQTYXFMSZUGOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383929 | |
| Record name | 2-methyl-2-phenylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-phenylpropanenitrile | |
CAS RN |
1195-98-8 | |
| Record name | α,α-Dimethylbenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-methyl-2-phenylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

